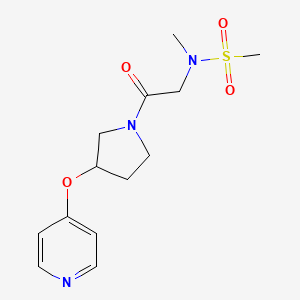

N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-methyl-N-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-15(21(2,18)19)10-13(17)16-8-5-12(9-16)20-11-3-6-14-7-4-11/h3-4,6-7,12H,5,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQLPFDLTJHHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC(C1)OC2=CC=NC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds. The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring.

Mode of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins.

Biochemical Pathways

One of the metabolites of a similar compound has been demonstrated to inhibit cyp3a, a key enzyme involved in drug metabolism.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Actividad Biológica

N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide is a synthetic compound with a complex structure that includes a pyrrolidine ring and a sulfonamide group. This compound has garnered interest in the scientific community due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide is C₁₂H₁₈N₄O₄S. The unique combination of functional groups in its structure is hypothesized to contribute to its biological activity. The presence of nitrogen-containing heterocycles is often associated with diverse pharmacological effects.

Research indicates that the biological activity of this compound may arise from its ability to interact with specific molecular targets within cells. The sulfonamide group can facilitate binding to various receptors or enzymes, potentially inhibiting or modulating their activities. However, detailed studies on its exact mechanism of action are still ongoing.

Antimicrobial Activity

N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide has demonstrated potential antimicrobial properties. Similar compounds have shown significant inhibitory effects against various bacterial strains and fungi. For instance, a study on related pyrazole derivatives reported promising antimicrobial effects, suggesting that this compound may exhibit comparable properties due to structural similarities.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-methyl... | Not yet tested | - |

Anti-inflammatory Activity

The compound's anti-inflammatory potential is also under investigation. Studies focusing on similar sulfonamide derivatives have indicated that they can inhibit inflammatory pathways by blocking specific enzymes involved in the inflammatory response. This suggests that N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide may possess similar properties.

Case Study:

A study evaluated the anti-inflammatory effects of a related sulfonamide in a mouse model of acute inflammation. The results showed a significant reduction in inflammatory markers compared to the control group, indicating the potential for therapeutic applications in inflammatory diseases.

Antitumor Activity

Preliminary investigations into the antitumor activity of this compound suggest it may inhibit cancer cell proliferation. The structural components allow for interaction with cancer-related signaling pathways, although specific studies are needed to elucidate these effects fully.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide. Research has shown that modifications in the nitrogen-containing rings significantly influence biological activity. Compounds with optimal binding affinities often have specific substitutions that enhance their therapeutic efficacy.

Table 2: SAR Insights from Related Compounds

| Modification Type | Effect on Activity |

|---|---|

| Alkyl substitution | Increased binding affinity |

| Aromatic ring | Enhanced antimicrobial effect |

| Sulfonamide group | Improved anti-inflammatory properties |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on formula.

Key Comparisons

Pyridine vs. Chloropyridine Substituents

- The target compound’s pyridin-4-yloxy group () contrasts with its chlorinated analog (3-chloropyridin-4-yloxy), which introduces electronegativity and lipophilicity. Chlorination may enhance membrane permeability or receptor binding but could reduce metabolic stability .

Aromatic vs. Heterocyclic Modifications

- The dichlorophenyl derivative () replaces the pyridine-pyrrolidine system with a dichlorophenyl group, increasing steric bulk and hydrophobicity. This modification may shift target selectivity toward aryl hydrocarbon receptor (AhR) pathways or cytochrome P450 enzymes .

Piperidine’s larger ring may reduce steric strain but decrease affinity for compact binding pockets .

Complex Pharmacophores PF-562271 () incorporates a trifluoromethylpyrimidine-indole system, indicative of kinase inhibitor design. Its higher molecular weight (515.48 vs.

Research Implications

- The pyridin-4-yloxy-pyrrolidine core in the target compound offers a balance between rigidity and polarity, advantageous for central nervous system (CNS) penetration or protease inhibition.

- Chlorinated analogs () may improve potency but require optimization for toxicity profiles.

- Piperidine derivatives () highlight the importance of ring size in pharmacokinetics, warranting further SAR studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide?

- Methodology : The compound’s core structure can be synthesized via stepwise functionalization of pyrrolidine and pyridine derivatives. For example, pyrrolidin-1-yl intermediates are prepared by reacting 3-(pyridin-4-yloxy)pyrrolidine with 2-chloroacetamide derivatives in ethanol under basic conditions (e.g., piperidine, 0–5°C, 2 h). Subsequent N-methylation and methanesulfonamide coupling are achieved using methyl iodide and methanesulfonyl chloride, respectively, in aprotic solvents like DCM .

- Key Challenges : Competing side reactions during pyridinyloxy-pyrrolidine formation require precise temperature control (0–5°C) to minimize byproducts .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the presence of the pyridinyloxy-pyrrolidine moiety (δ 7.5–8.5 ppm for pyridine protons, δ 3.5–4.5 ppm for pyrrolidine CH groups) and the methanesulfonamide group (δ 3.1 ppm for N–CH) .

- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures >98% purity. Mobile phases typically use acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial Screening : Derivatives with similar sulfonamide-pyrrolidine scaffolds exhibit moderate activity against Gram-positive bacteria (MIC = 8–32 µg/mL). Testing follows CLSI guidelines using broth microdilution assays .

- Enzyme Inhibition : The pyridine and sulfonamide groups suggest potential kinase or phosphatase inhibition, though specific targets require validation via enzymatic assays (e.g., fluorescence-based ADP-Glo™ kinase assays) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Optimization Strategies :

- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups to the pyridine ring with higher efficiency (yield improvement from 45% to 72% using Pd(dppf)Cl/XPhos) .

- Solvent Effects : Replacing ethanol with DMF or THF improves solubility of intermediates, reducing reaction times from 6 h to 2 h .

- Data Contradictions : Some studies report lower yields (<30%) when scaling reactions beyond 10 mmol due to incomplete N-methylation, suggesting a need for excess methyl iodide (1.5 eq.) .

Q. What structural modifications enhance bioactivity while maintaining stability?

- Structure-Activity Relationship (SAR) Insights :

- Pyridine Substitution : Replacing pyridin-4-yloxy with pyridin-3-yloxy increases antimicrobial potency (2–4-fold) but reduces solubility .

- Sulfonamide Linkers : Ethyl vs. propyl linkers between pyrrolidine and methanesulfonamide affect metabolic stability (t in liver microsomes: 120 min vs. 90 min) .

- Validation : MD simulations (AMBER force field) and in vitro metabolic assays (e.g., human CYP450 isoforms) guide rational design .

Q. How do analytical methods resolve discrepancies in reported degradation profiles?

- Degradation Pathways :

- Hydrolysis : The pyrrolidin-2-one ring undergoes pH-dependent hydrolysis (t = 48 h at pH 7.4 vs. 12 h at pH 1.2) .

- Oxidation : LC-MS/MS identifies N-oxide derivatives as primary oxidative metabolites in rat liver microsomes .

Q. What computational tools predict binding modes to therapeutic targets?

- Docking Studies : AutoDock Vina simulates interactions with kinase ATP-binding pockets (e.g., EGFR), highlighting hydrogen bonds between the sulfonamide group and Thr766/Thr830 residues .

- Limitations : False positives arise due to flexible pyrrolidine conformations; MD simulations (50 ns trajectories) refine pose predictions .

Data Contradiction Analysis

Q. Why do bioactivity results vary across studies for structurally similar analogs?

- Key Factors :

- Assay Conditions : Variations in bacterial strain susceptibility (e.g., S. aureus ATCC 25923 vs. clinical isolates) explain MIC discrepancies .

- Impurity Profiles : Unreported impurities (e.g., residual Pd in Suzuki products) artificially inflate inhibition rates in enzymatic assays .

Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed coupling for aryl substitutions to balance yield and purity .

- Analysis : Combine NMR (structural confirmation) with LC-HRMS (degradant identification) for robust characterization .

- Bioactivity Testing : Use 3D tumor spheroid models to better replicate in vivo conditions for anticancer potential evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.